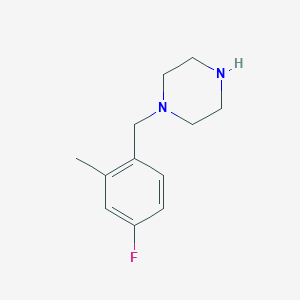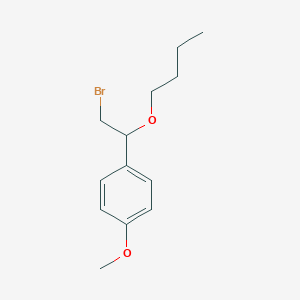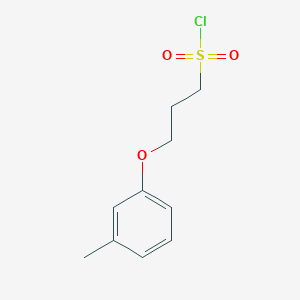
3-(M-tolyloxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(M-tolyloxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO3S. It is a sulfonyl chloride derivative, which is commonly used as an intermediate in organic synthesis. This compound is characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further connected to a methylphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(M-tolyloxy)propane-1-sulfonyl chloride typically involves the reaction of 3-(M-tolyloxy)propanol with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
Starting Material: 3-(M-tolyloxy)propanol
Reagent: Thionyl chloride (SOCl2)
Reaction Conditions: The reaction is carried out under anhydrous conditions, typically at room temperature or slightly elevated temperatures.
Product: this compound
The reaction mechanism involves the conversion of the hydroxyl group (-OH) in 3-(M-tolyloxy)propanol to a sulfonyl chloride group (-SO2Cl) through the action of thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(M-tolyloxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or sulfonyl fluorides.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfides or thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as triethylamine (Et3N) to neutralize the hydrochloric acid (HCl) byproduct.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by oxidation.
Sulfides/Thiols: Formed by reduction.
Scientific Research Applications
3-(M-tolyloxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: Employed in the modification of biomolecules such as proteins and peptides through sulfonylation reactions.
Medicine: Utilized in the development of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Industry: Applied in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(M-tolyloxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in the synthesis of sulfonamide drugs, the sulfonyl chloride group reacts with amine groups in the target molecule to form a stable sulfonamide linkage.
Comparison with Similar Compounds
Similar Compounds
1-Propanesulfonyl chloride: A simpler sulfonyl chloride derivative with a similar reactivity profile.
3-Chloropropanesulfonyl chloride: Another sulfonyl chloride compound with a different substituent on the propane chain.
Sulfonyl Fluorides: Compounds with a sulfonyl fluoride group instead of a sulfonyl chloride group.
Uniqueness
3-(M-tolyloxy)propane-1-sulfonyl chloride is unique due to the presence of the methylphenoxy group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H13ClO3S |
|---|---|
Molecular Weight |
248.73 g/mol |
IUPAC Name |
3-(3-methylphenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H13ClO3S/c1-9-4-2-5-10(8-9)14-6-3-7-15(11,12)13/h2,4-5,8H,3,6-7H2,1H3 |
InChI Key |
REZGPMCADINZKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline](/img/structure/B13631123.png)
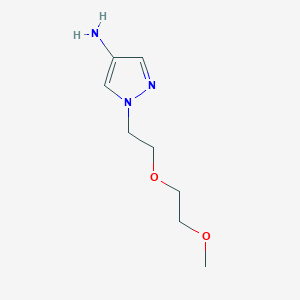
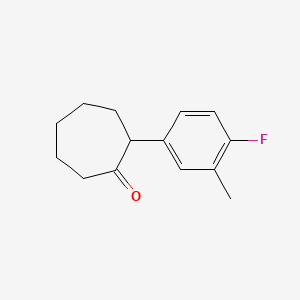
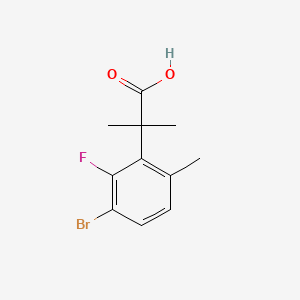
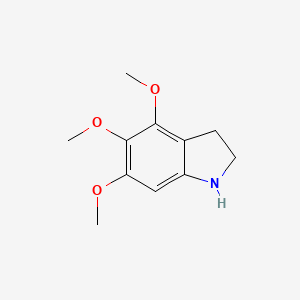
![7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13631146.png)
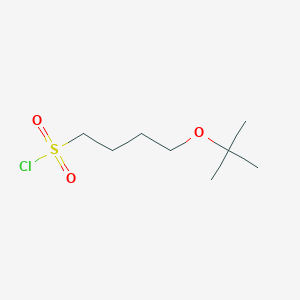
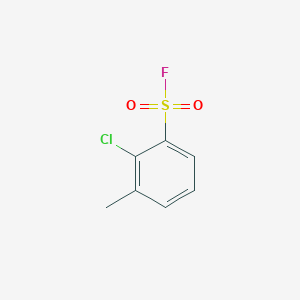

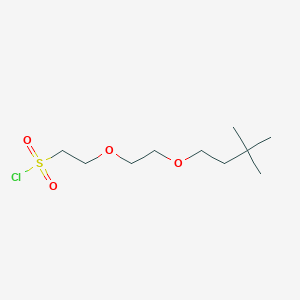
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13631175.png)
